Zelquistinel
Overview
Description
Zelquistinel, also known as GATE-251 or formerly AGN-241751, is an orally active small-molecule NMDA receptor modulator . It is under development for the treatment of major depressive disorder (MDD) by Gate Neurosciences, and previously by Allergan . It exhibits high oral bioavailability and dose-proportional exposures in plasma and the central nervous system .
Molecular Structure Analysis
The IUPAC name of Zelquistinel is tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate . Its molecular formula is C15H25N3O5 and it has a molar mass of 327.381 g·mol−1 .Scientific Research Applications
Oral Bioavailability and Antidepressant-Like Effects : Zelquistinel is shown to have high oral bioavailability and produces rapid and sustained antidepressant-like effects in rodent models (Burgdorf et al., 2022).
Mechanism of Action : It works by enhancing activity-dependent, long-term synaptic plasticity. This is achieved through its positive modulation of NMDA receptors, which are crucial for synaptic transmission in the brain.
Efficacy in Rodent Models : The antidepressant-like effects of Zelquistinel were assessed using the rat forced swim test and the chronic social deficit mouse model. The results demonstrated its rapid and sustained efficacy in these models.
Safety and Tolerability : Zelquistinel's target engagement and safety/tolerability profile were assessed using phencyclidine-induced hyperlocomotion and rotarod rodent models, showing promising results.
Safety And Hazards
Zelquistinel has been reported to exhibit a favorable safety/tolerability profile . It does not impact rotarod performance and inhibits phencyclidine (an NMDAR antagonist)-induced hyperlocomotion . It also lacks the sedative, ataxic, and motor impairment effects typically observed with NMDAR antagonists .
Future Directions
properties
IUPAC Name |
tert-butyl (4S)-2-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-9(19)10(11(16)20)17-8-15(12(17)21)6-5-7-18(15)13(22)23-14(2,3)4/h9-10,19H,5-8H2,1-4H3,(H2,16,20)/t9-,10+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAPCYNTEPGBNJ-FTGAXOIBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)N1CC2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)N1C[C@]2(C1=O)CCCN2C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zelquistinel | |
CAS RN |
2151842-64-5 | |
Record name | Zelquistinel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2151842645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZELQUISTINEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/387WYR6N95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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